4-METHOXYPHENYL VINYLSULPHONE
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethenylsulfonyl-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c1-3-13(10,11)9-6-4-8(12-2)5-7-9/h3-7H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBPVKHLRWYNHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20936615 | |
| Record name | 1-(Ethenesulfonyl)-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20936615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16191-87-0 | |
| Record name | 1-(Ethenesulfonyl)-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20936615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Methoxyphenyl Vinylsulfone and Analogues
Classical and Established Synthetic Routes
Traditional methods for the synthesis of vinylsulfones, including 4-methoxyphenyl (B3050149) vinylsulfone, have been well-established and continue to be relevant in many synthetic endeavors. These routes often involve multi-step sequences but are reliable for producing the desired compounds.
Direct Sulfonylation of Olefinic Precursors
The direct sulfonylation of olefins represents a significant pathway to vinylsulfones. This can be achieved through various catalytic systems. For instance, a palladium-catalyzed sulfonylation of olefins using Pd(PhCN)2Cl2 as a catalyst has been developed, affording vinyl sulfones in moderate to good yields. ntu.edu.sg Another approach involves a nickel-catalyzed direct sulfonylation of alkenes with sulfonyl chlorides, which is compatible with a wide range of functional groups and produces vinyl sulfones in very good yields. organic-chemistry.org
Recent advancements include electrochemical methods. An electrochemical synthesis of vinyl sulfones from sodium sulfinates and olefins has been demonstrated, offering a sustainable and high-yielding process at room temperature. organic-chemistry.org Furthermore, visible-light-induced decarboxylative sulfonylation of cinnamic acids provides a green and mild route to vinyl sulfones without the need for a photocatalyst or oxidant. organic-chemistry.org
| Catalyst/Reagent | Olefin Precursor | Sulfonylating Agent | Yield | Reference |
| Pd(PhCN)2Cl2 | Vinyl-pyridine, Enamides | Moderate to Good | ntu.edu.sg | |
| Nickel/1,10-phenanthroline-5,6-dione | Unactivated alkenes, Styrenes | Sulfonyl chlorides | Very Good | organic-chemistry.org |
| Graphite (B72142) Carbon Electrodes (Electrochemical) | Olefins | Sodium sulfinates | High | organic-chemistry.org |
| Visible Light (Photocatalyst-free) | Cinnamic acids | Aryl sulfonate phenol (B47542) esters | organic-chemistry.org |
Oxidative Transformations of Sulfides and Sulfoxides to Sulfones
The oxidation of sulfides and sulfoxides is a fundamental and widely used method for synthesizing sulfones. thieme-connect.comjchemrev.com This transformation can be achieved using various oxidizing agents. Hydrogen peroxide is a common and environmentally benign oxidant, often used in conjunction with a catalyst. For example, tantalum carbide catalyzes the oxidation of sulfides to sulfoxides, while niobium carbide is effective for the further oxidation to sulfones. organic-chemistry.org
A highly chemoselective oxidation of vinylic sulfides to the corresponding sulfoxides can be achieved using a flavin catalyst with hydrogen peroxide, with minimal formation of the sulfone. acs.org For the complete oxidation to sulfones, stronger oxidizing conditions or different catalytic systems are necessary. A dendritic phosphomolybdate hybrid has been shown to effectively catalyze the oxidation of sulfides to either sulfoxides or sulfones with hydrogen peroxide, with the outcome controlled by reaction conditions. mdpi.com
| Starting Material | Oxidant | Catalyst | Product | Selectivity/Yield | Reference |
| Vinylic Sulfides | Hydrogen Peroxide | Flavin | Vinylic Sulfoxides | Good to Excellent | acs.org |
| Sulfides | Hydrogen Peroxide | Niobium Carbide | Sulfones | High | organic-chemistry.org |
| Sulfides | Hydrogen Peroxide | Dendritic Phosphomolybdate Hybrid | Sulfoxides or Sulfones | Controllable | mdpi.com |
Alkylation and Arylation Reactions of Sulfinate Salts
Sulfinate salts are powerful nucleophiles that readily react with various electrophiles to form sulfones. thieme-connect.com This method is versatile, allowing for the introduction of a wide range of alkyl and aryl groups. The reaction of sodium arylsulfinates with organoboronic acids, catalyzed by copper(II) acetate (B1210297) and 1,10-phenanthroline, provides a route to aryl and alkenylsulfones. researchgate.net
To circumvent the often-challenging isolation of sulfinate salts, "masked sulfinates" have been developed. These are molecules that release a sulfinate functional group under specific conditions, which can then be functionalized in situ. acs.org For instance, cyanide can mediate the in situ generation of a nucleophilic sulfinate ion from vinyl sulfones, which then undergoes S-alkylation to yield different sulfones. organic-chemistry.org
| Sulfinate Source | Electrophile | Catalyst/Mediator | Product | Reference |
| Sodium Arylsulfinates | Organoboronic Acids | Copper(II) acetate/1,10-phenanthroline | Aryl/Alkenylsulfones | researchgate.net |
| Vinyl Sulfones (Masked Sulfinates) | Alkylating Agents | Cyanide | Sulfones | organic-chemistry.org |
| β-Ester (Hetero)aryl Sulfones (Masked Sulfinates) | Electrophiles | Sodium methoxide | Sulfonyl derivatives | acs.org |
Synthesis via Reaction of 4-Methoxyphenyl Isothiocyanate with Vinyl Sulfone Derivatives
A specific method for generating analogues of 4-methoxyphenyl vinylsulfone involves the reaction of 4-methoxyphenyl isothiocyanate with (phenylsulfonyl)acetonitrile. This reaction, followed by treatment with methyl iodide, yields functionalized vinyl sulfones. rsc.orgrsc.org This approach allows for the synthesis of a variety of vinyl sulfone derivatives with different substituents on the nitrogen atom, influencing the electronic and steric properties of the final molecule. rsc.orgrsc.org A 53% yield has been reported for the synthesis of a 4-methoxyphenyl-substituted vinyl sulfone using this method. rsc.org
Modern and Catalytic Synthetic Strategies
Contemporary synthetic chemistry has seen the emergence of powerful catalytic methods that offer increased efficiency, selectivity, and functional group tolerance. Olefin metathesis is a prime example of such a strategy.
Olefin Metathesis-Based Syntheses
Olefin cross-metathesis (CM) has become a valuable tool for the synthesis of α,β-unsaturated sulfones. sci-hub.se While early work showed that vinyl sulfones could react with sterically unhindered terminal alkenes using more reactive catalysts, recent developments have expanded the scope of this reaction. sci-hub.se The use of second-generation ruthenium catalysts, such as the Hoveyda-Grubbs catalyst, allows for the smooth cross-metathesis of vinyl sulfonamides and olefins, providing a wide array of substituted products. acs.orgicho.edu.pl
Interestingly, while ruthenium-based catalysts are effective for the cross-metathesis of vinyl sulfones, highly active molybdenum catalysts have been found to be incompatible due to functional group sensitivity. acs.org The cross-metathesis of vinyl sulfones generally proceeds with excellent (E)-selectivity, yielding products in good yields. acs.org This methodology has proven useful in the synthesis of biologically active molecules. sci-hub.se
| Catalyst | Substrates | Product | Selectivity/Yield | Reference |
| Hoveyda-Grubbs Catalyst | Vinyl Sulfonamides and Olefins | Substituted α,β-Unsaturated Sulfonamides | Wide range of products | acs.org |
| Second-Generation Ruthenium Catalysts | Functionalized Terminal Olefins and Phenyl Vinyl Sulfone | Cross-metathesis products | Good yields, excellent (E)-selectivity | acs.org |
Asymmetric Dihydroxylation (AD) Approaches
Asymmetric dihydroxylation (AD) is a powerful method for the enantioselective synthesis of vicinal diols from prochiral olefins. organic-chemistry.org The Sharpless Asymmetric Dihydroxylation, in particular, has become a cornerstone in this field, utilizing osmium tetroxide as a catalyst in the presence of a chiral quinine (B1679958) ligand to achieve high enantioselectivity. wikipedia.orgencyclopedia.pubnumberanalytics.com The choice between dihydroquinidine (B8771983) (DHQD) and dihydroquinine (DHQ) based ligands dictates the facial selectivity of the dihydroxylation, allowing for the controlled synthesis of specific enantiomers. wikipedia.org
The reaction proceeds through the formation of an osmium tetroxide-ligand complex, which then undergoes a [3+2]-cycloaddition with the alkene to form a cyclic intermediate. organic-chemistry.orgwikipedia.org Subsequent hydrolysis releases the diol and regenerates the osmium catalyst, which can be reoxidized to continue the catalytic cycle. organic-chemistry.org Commercially available pre-packaged mixtures of the catalyst, oxidant, and ligand, known as AD-mix-α (containing (DHQ)2-PHAL) and AD-mix-β (containing (DHQD)2-PHAL), have simplified the practical application of this methodology. organic-chemistry.orgic.ac.uk
This method has been successfully applied to the dihydroxylation of vinyl sulfones. For instance, the asymmetric dihydroxylation of an amino-functionalized vinyl sulfone served as a key step in the synthesis of the antimalarial alkaloid febrifugine (B1672321) and its analogue halofuginone, demonstrating the utility of this approach in preparing complex, biologically active molecules. nih.gov The reaction is highly site-selective, generally favoring the oxidation of the most electron-rich double bond in the substrate. wikipedia.org
Decarboxylative Sulfonylation Protocols
Decarboxylative sulfonylation has emerged as a significant strategy for the synthesis of vinyl sulfones, offering a direct route from readily available α,β-unsaturated carboxylic acids. rsc.orgacs.org This approach is advantageous due to the abundance of carboxylic acids and the generation of carbon dioxide as the only byproduct. acs.org
Visible-Light-Induced Decarboxylative Processes
Visible-light-induced decarboxylative sulfonylation represents a green and efficient method for the synthesis of vinyl sulfones. organic-chemistry.orgrsc.org These reactions often proceed under mild, transition-metal-free conditions at room temperature. organic-chemistry.org
One such protocol involves the use of an organic dye photocatalyst, like eosin (B541160) Y or rhodamine B, to facilitate the reaction between cinnamic acids and sulfonylhydrazides or other sulfonyl sources. acs.orgorganic-chemistry.orgnih.gov The reaction is typically carried out in the presence of a base, such as cesium carbonate, and an additive like potassium iodide, with oxygen from the air serving as the terminal oxidant. organic-chemistry.org This method demonstrates broad substrate scope and functional group tolerance, providing (E)-vinyl sulfones in moderate to excellent yields. organic-chemistry.org Mechanistic studies suggest the reaction proceeds through a radical pathway initiated by the photocatalyst. organic-chemistry.org
Another visible-light-driven approach utilizes disulfides as the sulfonylation reagent in the presence of a ruthenium-based photocatalyst, affording good yields of the desired vinyl sulfones under mild conditions. zendy.io Furthermore, the use of a Merrifield resin-supported Rose Bengal catalyst has been shown to be effective, with the added benefit of easy catalyst recovery and reuse. rsc.orgthieme-connect.com
| Catalyst System | Sulfonyl Source | Reaction Conditions | Yield Range | Ref |
| Eosin Y, KI, Cs2CO3 | Sulfonylhydrazides | Visible light, DMF/H2O, rt, O2 | 50-92% | organic-chemistry.org |
| Ru(Phen)3(PF6)2, Cs2CO3 | Disulfides | Blue LED, DMSO, rt, air | Good | zendy.io |
| Merrifield resin-supported Rose Bengal, TBHP | Sodium sulfinates | Green LED, aq. DMSO, rt, air | up to 80% | rsc.orgthieme-connect.com |
| Rhodamine B or Eosin Y | Sulfonylazides, p-toluenesulfonylmethyl isocyanide, β-keto sulfones | Visible light | High | acs.orgnih.gov |
Copper-Catalyzed Aerobic Decarboxylative Sulfonylation
Copper-catalyzed methods provide an alternative route for the decarboxylative sulfonylation of α,β-unsaturated carboxylic acids. These reactions typically employ a copper(II) salt as the catalyst and proceed under aerobic conditions, using air as the oxidant. dntb.gov.uaacs.org
A notable example is the reaction of cinnamic acids with sodium sulfinates, which stereospecifically yields (E)-alkenyl sulfones. dntb.gov.ua The reaction is often promoted by a ligand, such as 1,10-phenanthroline, and utilizes an oxidant like tert-butyl hydroperoxide (TBHP). acs.org This methodology is valued for its operational simplicity and the exclusive formation of the (E)-isomer. acs.org The reaction mechanism is believed to involve a radical process. dntb.gov.uaorganic-chemistry.org The scope of this transformation is broad, tolerating various functional groups on both the cinnamic acid and the sodium sulfinate. dntb.gov.uaorganic-chemistry.org
| Catalyst/Ligand | Oxidant | Substrates | Product | Ref |
| Cu(ClO4)2·6H2O / 1,10-phenanthroline | TBHP | α,β-Unsaturated acids, Sodium aryl sulfinates | (E)-Vinyl sulfones | acs.org |
| Cu(OTf)2 | Air | Aryl acrylic acids, Triethylphosphite | β-Ketophosphonates | polyu.edu.hk |
Electrochemical Synthesis of Vinyl Sulfones
Electrochemical methods offer a sustainable and environmentally friendly approach to the synthesis of vinyl sulfones, often avoiding the need for transition metals and chemical oxidants. rsc.orgorganic-chemistry.org These reactions are typically conducted at room temperature in an undivided cell using simple graphite or platinum electrodes. organic-chemistry.org
One prominent electrochemical method involves the decarboxylative sulfonylation of cinnamic acids with aromatic sulfonylhydrazides. organic-chemistry.org This process occurs under metal-free and halogen-free conditions, using air as the oxidant. organic-chemistry.org The reaction demonstrates excellent stereoselectivity, exclusively forming (E)-vinyl sulfones in good yields. organic-chemistry.org The mechanism involves the anodic oxidation of the sulfonylhydrazide to generate a sulfonyl radical, which then couples with the cinnamic acid. organic-chemistry.orgmdpi.com
Another electrochemical approach utilizes the reaction of styrenes with sodium arylsulfinates, mediated by a catalytic amount of potassium iodide (KI) as a redox mediator. organic-chemistry.org This method also provides vinyl sulfones in good yields and tolerates a range of substituents. organic-chemistry.org The direct electrochemical sulfonylation of alkenes with sulfonyl hydrazides in water has also been reported, highlighting the green nature of this technique. rsc.org
| Reactants | Electrode Material | Conditions | Key Features | Ref |
| Cinnamic acids, Aromatic sulfonylhydrazides | Platinum | Constant current, DMSO, t-BuOLi, n-Bu4NBF4 | Metal-free, halogen-free, excellent E/Z selectivity | organic-chemistry.org |
| Styrenes, Sodium arylsulfinates | Graphite | KI (redox mediator), Bu4NBF4 | Good yields, tolerates various substituents | organic-chemistry.org |
| Alkenes, Sulfonyl hydrazides | Not specified | Tetrabutylammonium iodide, water | Metal- and oxidant-free, scalable | rsc.org |
Sulfonylation Reactions Utilizing Sulfonyl Hydrazides
Sulfonyl hydrazides are versatile reagents for the synthesis of vinyl sulfones through various reaction pathways. tandfonline.com They can serve as a source of sulfonyl radicals under different conditions, including metal-free, visible-light-induced, and electrochemical protocols as previously discussed.
A metal-free, room-temperature decarboxylative cross-coupling between cinnamic acids and arylsulfonyl hydrazides provides a direct route to (E)-vinyl sulfones with high regio- and stereoselectivity. organic-chemistry.org This reaction has been shown to be applicable to a wide range of substrates, yielding structurally diverse products. organic-chemistry.org
Furthermore, the denitrative coupling of β-nitrostyrenes with sulfonyl hydrazides, initiated by AIBN (azobisisobutyronitrile), offers another practical approach. researchgate.net This method benefits from readily available starting materials and exhibits broad substrate scope and functional group tolerance. researchgate.net Silver-promoted cross-coupling of vinyl bromides with sulfonyl hydrazides in water has also been developed, providing a route to multisubstituted vinyl sulfones. rsc.org
| Reaction Type | Co-reactant | Conditions | Outcome | Ref |
| Decarboxylative cross-coupling | Cinnamic acids | Room temperature, metal-free | (E)-Vinyl sulfones, high stereoselectivity | organic-chemistry.org |
| Denitrative coupling | β-Nitrostyrenes | AIBN | Broad substrate scope | researchgate.net |
| Silver-promoted cross-coupling | Vinyl bromides | Silver promoter, water | Multisubstituted vinyl sulfones | rsc.org |
| Visible-light-induced decarboxylative sulfonylation | Cinnamic acids | Eosin Y, Cs2CO3, KI | Good yields | tandfonline.com |
Multicomponent Cascade Reaction Sequences
Multicomponent cascade reactions provide an efficient and atom-economical pathway for the synthesis of complex molecules like polyfunctionalized vinyl sulfones from simple starting materials in a single operation. researchgate.netrsc.org These reactions often involve the formation of multiple new chemical bonds in one pot. rsc.org
One such example is a copper-catalyzed multicomponent cascade reaction involving vinyl azides, oxime esters, and a sulfur dioxide source to produce polyfunctionalized β-ketone sulfones. rsc.org This protocol is characterized by high step economy and excellent selectivity under mild reaction conditions with a low-cost copper catalyst. rsc.org
Another approach involves the hydrosulfonylation of alkynes in a multicomponent reaction with aryl diazonium salts, potassium metabisulfite (B1197395) (K2S2O5), and thiophenols. researchgate.netrsc.org This reaction proceeds at room temperature without the need for metal catalysts or additives, demonstrating high chemoselectivity and step-economy. rsc.org The practicality of this methodology has been demonstrated through gram-scale synthesis. rsc.org An electrophotocatalytic multicomponent reaction of alkynes with sulfinic acid sodium salts and elemental tellurium has also been developed for the synthesis of β-(telluro)vinyl sulfones. acs.org
| Reaction Type | Key Reactants | Catalyst/Conditions | Products | Ref |
| Cascade Sulfonylation | Vinyl azides, Oxime esters, SO2 source | Copper catalyst, mild conditions | Polyfunctionalized β-ketone sulfones | rsc.org |
| Hydrosulfonylation | Alkynes, Aryl diazonium salts, K2S2O5, Thiophenols | Room temperature, metal- and additive-free | Vinyl sulfones | researchgate.netrsc.org |
| Tellurosulfonylation | Alkynes, Sulfinic acid sodium salts, Elemental tellurium | Electrophotocatalytic, anodic oxidation, visible light | β-(Telluro)vinyl sulfones | acs.org |
Hydrothiolation of Alkynes and Subsequent Transformations
The hydrothiolation of alkynes represents a direct and atom-economical approach for the formation of vinyl sulfides, which are key precursors to vinyl sulfones. This method involves the addition of a thiol across a carbon-carbon triple bond. Subsequent oxidation of the resulting vinyl sulfide (B99878) yields the corresponding vinyl sulfone.
A common strategy involves the transition-metal-catalyzed hydrothiolation of terminal alkynes with thiophenols. thieme-connect.com For instance, the use of a Wilkinson's catalyst (Rh(PPh₃)₃Cl) can mediate the hydrothiolation of alkynes to provide linear (E)-vinyl thioethers with high stereoselectivity. chemrxiv.org These E-vinyl thioether products can then be readily converted to the corresponding E-vinyl sulfones through oxidation. chemrxiv.org
In a related approach for the synthesis of vinyl sulfoximine (B86345) analogues, a Wilkinson's catalyst-mediated alkyne hydrothiolation methodology was applied to generate E-vinyl thioethers. These intermediates were then transformed into the corresponding E-vinyl sulfoximines using an NH/O transfer method. chemrxiv.org This two-step sequence highlights the utility of hydrothiolation in accessing not just vinyl sulfones but also their aza-isosteres.
Another approach involves the copper(I) iodide-catalyzed regioselective hydrothiolation of terminal alkynes, which yields exclusive Markovnikov adducts (vinyl sulfides). researchgate.net These can then be oxidized to the target vinyl sulfones. The key advantages of this protocol include the absence of expensive metal complexes and ligands, coupled with mild reaction conditions. researchgate.net
The general transformation can be summarized as follows:
Hydrothiolation: A thiol (e.g., 4-methoxythiophenol) is added across an alkyne (e.g., ethynylsulfonylbenzene) using a suitable catalyst to form a vinyl sulfide.
Oxidation: The vinyl sulfide is oxidized using an agent like meta-chloroperoxybenzoic acid (mCPBA) to yield the final vinyl sulfone. scripps.edu
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type | Ref |
| Terminal Alkyne | Thiophenol | Transition Metal (e.g., Rh, Cu) | Vinyl Sulfide | thieme-connect.comchemrxiv.orgresearchgate.net |
| Vinyl Sulfide | Oxidizing Agent (e.g., mCPBA) | - | Vinyl Sulfone | scripps.edu |
Controlled Alcohol Elimination Methods for Terminal Vinyl Sulfoximines
An alternative synthetic route has been developed for accessing terminal vinyl sulfoximines, which are structural analogues of vinyl sulfones. This methodology is based on a controlled two-step activation and elimination sequence starting from β-hydroxy ethyl sulfoximines. chemrxiv.org
The process begins with the synthesis of β-hydroxy thioethers, which are subsequently converted to the corresponding β-hydroxy ethyl sulfoximines. The crucial step involves the treatment of these alcohols with a slight excess of methanesulfonyl chloride (MsCl) and a base, such as triethylamine (B128534). chemrxiv.org This treatment leads to the activation of the alcohol group via mesylation, followed by an in-situ elimination reaction to furnish the desired terminal NH vinyl sulfoximines. chemrxiv.org
This method has proven effective for producing a range of aromatic, heteroaromatic, and alkyl vinyl sulfoximines. chemrxiv.org While the mesylation generally demonstrates good chemoselectivity for the oxygen atom over the nitrogen of the sulfoximine, N-mesylated vinyl sulfoximines can sometimes be isolated as side products. chemrxiv.org
General Procedure for Terminal Vinyl Sulfoximine Synthesis: chemrxiv.org
Methanesulfonyl chloride (1.05 equivalents) is added dropwise to a solution of the β-hydroxy ethyl sulfoximine (1.0 equivalent) and triethylamine (4.0 equivalents) in dichloromethane (B109758) at 0 °C.
The reaction mixture is allowed to warm to room temperature.
After one hour, the solvent is removed under reduced pressure.
The crude product is purified by flash column chromatography to yield the terminal vinyl NH sulfoximine.
| Starting Material | Key Reagents | Product | Yield | Ref |
| β-Hydroxy ethyl sulfoximines | Methanesulfonyl chloride, Triethylamine | Terminal vinyl NH sulfoximines | Fair to Excellent | chemrxiv.org |
Iron(III) Chloride Catalyzed Direct Sulfonylation of Activated Alcohols
A noteworthy advancement in the synthesis of sulfones is the direct sulfonylation of alcohols catalyzed by iron(III) chloride (FeCl₃). This method provides a pathway to various sulfones, including allylic and benzylic sulfones, which can be precursors or analogues to 4-methoxyphenyl vinylsulfone. The reaction involves the direct coupling of activated alcohols, such as benzylic and allylic alcohols, with sodium sulfinates like sodium p-toluenesulfinate. nih.gov
This protocol is significant as it circumvents the need to pre-functionalize the alcohol, offering a more direct synthetic route. The use of an inexpensive and environmentally benign catalyst like FeCl₃ further enhances the appeal of this method. nih.gov While the direct synthesis of 4-methoxyphenyl vinylsulfone from a corresponding propargyl alcohol via this specific method is not explicitly detailed, the sulfonylation of allylic alcohols provides a clear pathway to allylic sulfones, which are structurally related and can potentially undergo further transformations to yield vinyl sulfones. nih.gov
The reaction demonstrates the utility of sodium sulfinates as powerful building blocks for the creation of carbon-sulfur bonds in the synthesis of organosulfur compounds. nih.gov
| Alcohol Substrate | Sulfonylating Agent | Catalyst | Product Type | Ref |
| Benzylic Alcohols | Sodium p-toluenesulfinate | FeCl₃ | Benzylic Sulfones | nih.gov |
| Allylic Alcohols | Sodium p-toluenesulfinate | FeCl₃ | Allylic Sulfones | nih.gov |
| Homoallylic Alcohols | Sodium p-toluenesulfinate | FeCl₃ | Homoallylic Sulfones | nih.gov |
Chemical Reactivity and Mechanistic Investigations of 4 Methoxyphenyl Vinylsulfone Systems
Electrophilic Reactivity of the Vinyl Sulfone Moiety
The electron-withdrawing sulfonyl group (-SO₂) significantly polarizes the carbon-carbon double bond in 4-methoxyphenyl (B3050149) vinylsulfone, rendering the β-carbon electrophilic and highly susceptible to attack by nucleophiles. This inherent electronic property is the foundation of its reactivity profile, which is dominated by nucleophilic addition and cycloaddition reactions.
Nucleophilic 1,4-Addition (Michael Addition) Reactions
The vinyl sulfone moiety is an excellent Michael acceptor, readily undergoing 1,4-conjugate addition with a wide range of soft nucleophiles. This reaction is a cornerstone of its synthetic utility, providing a reliable method for carbon-carbon and carbon-heteroatom bond formation.
The thia-Michael addition is a prominent reaction of vinyl sulfones. The reaction with thiol nucleophiles is particularly efficient and has been extensively studied. Vinyl sulfones are known to react more rapidly and selectively with thiols compared to other Michael acceptors like acrylates. researchgate.net This reactivity is of considerable importance in the field of medicinal chemistry, where the vinyl sulfone group serves as a warhead for the irreversible inhibition of cysteine proteases. The mechanism involves the covalent bonding of the sulfone with the thiol group of a cysteine residue in the enzyme's active site.
Quantum-chemical studies have been employed to investigate and predict the reactivity of substituted vinyl sulfones with thiols. yok.gov.tr Based on these theoretical predictions, a series of vinyl sulfones with varying substituents were synthesized to modulate their reactivity, including a 4-methoxyphenyl derivative. yok.gov.tr The synthesis of this derivative, N-(4-methoxyphenyl)-1-(methylthio)-2-(phenylsulfonyl)ethenamine, was achieved with a yield of 53%. yok.gov.tr
Table 1: Synthesis Yields of Various Substituted Vinyl Sulfones This table is based on data from a study investigating the synthesis of vinyl sulfones with systematically varied substitution patterns.
The mechanism of the thiol-vinylsulfone Michael addition can be either base-catalyzed or nucleophile-initiated. Theoretical calculations suggest that for a base-catalyzed pathway, aliphatic amines are superior catalysts due to their stronger basicity. Conversely, for a nucleophile-initiated mechanism, organophosphines are more effective as the phosphorus atom can better stabilize the charged intermediates. organic-chemistry.org
Analogous to thiols, amine nucleophiles readily participate in aza-Michael addition reactions with the vinyl sulfone moiety. This reaction is fundamental in various applications, such as in the textile industry where bifunctional reactive dyes containing a vinyl sulfone group form covalent bonds with the amino groups present in nylon fibers. academie-sciences.fr This process ensures high fixation of the dye to the fabric. academie-sciences.fr
In the realm of synthetic carbohydrate chemistry, vinyl sulfone-modified sugars have been shown to react with amine nucleophiles to generate 3-amino-3,6-dideoxy sugar analogues. Studies on a 4-sulfonyl-hex-3-enopyranoside demonstrated that the addition of amines proceeds with high diastereoselectivity, leading to C3-C4 trans-diaxial products. digitellinc.com This highlights the stereochemical control possible in such nucleophilic additions to cyclic systems containing a vinyl sulfone group.
The addition of oxygen nucleophiles, known as the oxa-Michael addition, is another key reaction of vinyl sulfones. While alcohols are generally less reactive nucleophiles than thiols or amines, their addition to highly activated Michael acceptors like divinyl sulfone can be effectively catalyzed. researchgate.netresearchgate.net Electron-rich triarylphosphines, particularly tris(4-methoxyphenyl)phosphine (B1294419) (TMTPP), have been identified as highly effective catalysts for these transformations, outperforming the more common triphenylphosphine (B44618) (TPP). nih.gov
Research on the phosphine-catalyzed oxa-Michael addition of various alcohols to divinyl sulfone has provided insight into catalyst efficiency. The increased electron density on the phosphorus atom in TMTPP enhances its nucleophilicity, making it a more potent catalyst. nih.govresearchgate.net In addition to phosphines, certain nitrogenous bases like 4-dimethylaminopyridine (B28879) (DMAP) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are also competent catalysts, particularly for highly reactive acceptors like divinyl sulfone. researchgate.netresearchgate.net This catalytic activity allows for the solvent-free preparation of poly(ether-sulfone)s via step-growth polymerization of diols and divinyl sulfone. researchgate.netresearchgate.net
Table 2: Catalyst Performance in the Oxa-Michael Addition of Alcohols to Divinyl Sulfone This table summarizes the conversion rates for the reaction between divinyl sulfone and various alcohols using different phosphine (B1218219) and amine catalysts. Data is adapted from studies on catalyst screening for oxa-Michael reactions.
Cycloaddition Chemistry
The electron-deficient nature of the double bond in 4-methoxyphenyl vinylsulfone allows it to act as a 2π component in cycloaddition reactions, most notably the Diels-Alder reaction.
Vinyl sulfones are effective dienophiles in [4+2] cycloaddition reactions, a powerful method for forming six-membered rings. rsc.orgacs.org The strong electron-withdrawing sulfonyl group lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with electron-rich dienes in a normal-electron-demand Diels-Alder reaction.
Detailed studies have been conducted on the Diels-Alder reactivity of phenyl vinyl sulfone, a close analogue of 4-methoxyphenyl vinylsulfone. For instance, the reaction of phenyl vinyl sulfone with 10-allyl-1,8-dichloroanthracene was carried out under microwave irradiation in xylene. The reaction yielded a mixture of two regioisomeric adducts with a total yield of 57%, demonstrating the viability of aryl vinyl sulfones as dienophiles with substituted anthracenes. The major product was the ortho isomer, with an ortho:meta ratio of 3:1, indicating a steric influence on the regioselectivity.
In another example, phenyl vinyl sulfone was reacted with cyclopentadiene (B3395910) neat at 80°C for 24 hours to synthesize the corresponding norbornene monomer, which showcases its utility in materials science. Phenyl vinyl sulfone has also been used as a dienophile in reactions with dienes such as 5-vinyl-1-acyl-2,3-dihydro-4-pyridones, affording octahydroquinoline structures with modest endo-selectivity. These examples underscore the capability of aryl vinyl sulfones to participate effectively in Diels-Alder cycloadditions to create complex polycyclic systems.
Table 3: Chemical Compounds Mentioned
[3+2] Cyclization Reactions
Vinyl sulfones, including 4-methoxyphenyl vinylsulfone, are effective partners in [3+2] cycloaddition reactions, which are a powerful class of pericyclic reactions for the synthesis of five-membered rings. researchgate.net These reactions typically involve the interaction of the vinyl sulfone as a 2π component (dipolarophile) with a 3-atom, 4π-electron component (1,3-dipole).
A pertinent example is the 1,3-dipolar cycloaddition between sydnones and vinyl sulfones. In a specific study, 4-(5-(azidomethyl)-1,2,4-oxadiazol-3-yl)-3-(4-methoxyphenyl)sydnone was reacted with phenyl vinyl sulfone in refluxing toluene. This reaction proceeds via a [3+2] cycloaddition mechanism to generate a pyrazoline intermediate, which subsequently undergoes rearrangement and elimination to afford substituted pyrazole (B372694) products. researchgate.net Although this example uses phenyl vinyl sulfone, the presence of the 4-methoxyphenyl group on the sydnone (B8496669) highlights the compatibility of this substituent within such reaction schemes. The general reactivity suggests that 4-methoxyphenyl vinylsulfone itself would be a competent dipolarophile in similar transformations with various 1,3-dipoles like azides, nitrile oxides, and nitrones to furnish a range of five-membered heterocyclic structures.
[2+2] Cycloaddition Reactions
The electron-deficient alkene moiety of aryl vinyl sulfones makes them suitable substrates for [2+2] cycloaddition reactions, particularly photochemical cycloadditions, to form four-membered cyclobutane (B1203170) rings. researchgate.net These reactions involve the light-induced cycloaddition of an excited-state molecule to a ground-state alkene.
Both intermolecular and intramolecular variants of this reaction have been reported for vinyl sulfones. Intermolecular [2+2] photocycloadditions have been demonstrated between various α,β-unsaturated sulfones and olefins upon irradiation, successfully yielding 1-sulfonyl-substituted cyclobutanes. organic-chemistry.org For instance, the reaction of styryl sulfones with 2,3-dimethyl-2-butene (B165504) proceeds upon irradiation at 300 nm. Furthermore, intramolecular [2+2] photocycloadditions of molecules containing both a vinyl sulfone and an alkene moiety have been utilized in the synthesis of complex bicyclic systems. nih.gov While specific examples detailing the [2+2] cycloaddition of 4-methoxyphenyl vinylsulfone were not found in the surveyed literature, the established reactivity of the broader class of aryl vinyl sulfones strongly indicates its potential to participate in such transformations to create cyclobutane-containing architectures. organic-chemistry.orgnih.govacs.org
Radical Mediated Transformations
The electron-deficient nature of the double bond in 4-methoxyphenyl vinylsulfone also renders it an excellent acceptor for radical species. These transformations provide powerful methods for carbon-carbon and carbon-heteroatom bond formation.
Halosulfonylation Reactions
Halosulfonylation reactions, particularly iodosulfonylation, represent a significant class of radical-mediated transformations. While this reaction is typically applied to alkynes to synthesize β-halovinyl sulfones, the principles are closely related to the radical reactivity of sulfonyl species. In a metal-free approach, the iodosulfonylation of terminal alkynes is achieved using sodium sulfinates and molecular iodine. This reaction proceeds through a radical pathway and can be extended to various diynes. nih.gov
For example, the reaction of 1,3-diynes with sodium sulfinates and iodine in a DCE/H₂O mixture at reflux yields polysubstituted conjugated enynes. The scope of this reaction is broad, accommodating various substituents on both the diyne and the sodium sulfinate. Notably, substrates containing a p-methoxyphenyl group are well-tolerated, demonstrating the feasibility of incorporating the 4-methoxyphenylsulfonyl moiety through such radical processes. nih.gov The reaction of radical scavengers like TEMPO can inhibit these halosulfonylation processes, providing evidence for the involvement of a radical mechanism.
Table 1: Iodosulfonylation of 1,3-Diynes with Sodium Sulfinates nih.gov
| R¹ in 1,3-Diyne | R² in Sodium Sulfinate | Product | Yield (%) |
|---|---|---|---|
| p-methoxyphenyl | phenyl | 7j | 68 |
| p-methylphenyl | phenyl | 7d | 74 |
| p-methylphenyl | methyl | 7e | 65 |
| p-methylphenyl | p-tolyl | 7f | 68 |
| p-fluorophenyl | phenyl | 7g | 62 |
| p-chlorophenyl | phenyl | 7k | 48 |
Thiocyanatosulfonation Reactions
A metal-free, radical-mediated 1,2-thiocyanatosulfonation of terminal alkynes provides a direct route to (E)-β-(thiocyanato)vinyl sulfones. organic-chemistry.orgacs.orgorganic-chemistry.org This reaction utilizes ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN) and sulfonyl hydrazides as the sources for the thiocyanato and sulfonyl groups, respectively, with an oxidant like potassium persulfate (K₂S₂O₈) to initiate the radical process. acs.org
The proposed mechanism involves the oxidation of the sulfonyl hydrazide to generate a sulfonyl radical. This radical then undergoes an anti-Markovnikov addition to the alkyne, forming a vinyl radical intermediate. Concurrently, the thiocyanate radical (SCN•) is generated from NH₄SCN. The final step is the coupling of the vinyl radical with the thiocyanate radical to yield the (E)-β-(thiocyanato)vinyl sulfone product with excellent stereoselectivity. The reaction conditions are mild, often conducted in an aqueous medium, and demonstrate a broad substrate scope, including aryl and alkyl sulfonyl hydrazides. organic-chemistry.orgacs.org This method represents a practical approach to installing both a sulfonyl group and a thiocyanate group across a carbon-carbon triple bond in a single step. nih.gov
Radical Addition to Unsaturated Hydrocarbons
As a quintessential Michael acceptor, 4-methoxyphenyl vinylsulfone is highly susceptible to the addition of various carbon- and heteroatom-centered radicals across its double bond. Photoredox catalysis has emerged as a powerful tool to generate these radical intermediates under mild conditions.
For instance, carbon-centered radicals generated via the single-electron oxidation and subsequent decarboxylation of N-Boc-α-amino acids readily add to electron-deficient alkenes like vinyl sulfones. This process facilitates a radical 1,4-conjugate addition, forming a new carbon-carbon bond and providing access to complex amino acid derivatives. Similarly, sulfonyl radicals, generated from sulfinate salts or sulfonyl chlorides, can add to unsaturated systems, including styrenes and other alkenes, in photocatalyzed reactions.
Unimolecular Elimination and Rearrangement Pathways
Adducts and derivatives of 4-methoxyphenyl vinylsulfone can undergo synthetically useful unimolecular elimination and rearrangement reactions. These transformations often proceed through ionic or carbocationic intermediates and can lead to significant structural reorganization.
A prominent example is the Ramberg-Bäcklund reaction, which converts α-halosulfones into alkenes through a base-mediated rearrangement and elimination sequence. The reaction begins with the deprotonation of the sulfone at the α'-position, followed by an intramolecular nucleophilic attack on the carbon bearing the halogen, forming a three-membered episulfone intermediate. This unstable intermediate then spontaneously extrudes sulfur dioxide (SO₂) in a cheletropic elimination to yield the final alkene product. This reaction is valuable for creating carbon-carbon double bonds in a regiodefined manner and can be applied to the synthesis of strained cyclic alkenes. organic-chemistry.org Modifications of this reaction, such as the Meyers' modification, allow for the in-situ generation of the α-halosulfone from a sulfone precursor, broadening its applicability. organic-chemistry.org
Another relevant transformation is the Meinwald rearrangement, which involves the acid-catalyzed rearrangement of epoxides to carbonyl compounds. Epoxides derived from the reaction of vinyl sulfones can undergo this rearrangement. For example, epoxides formed from a vinylogous Darzens annulation can be selectively converted to ketones using a Lewis acid like boron trifluoride etherate at room temperature. This process involves the opening of the epoxide ring to form a carbocation, followed by a 1,2-hydride or alkyl shift to yield the more stable rearranged carbonyl product. Such pathways highlight the potential for complex molecular restructuring originating from vinyl sulfone precursors.
Finally, standard unimolecular elimination (E1) reactions can occur in derivatives of 4-methoxyphenyl vinylsulfone under appropriate conditions. For instance, an alcohol derivative could be protonated by a strong acid, leading to the loss of water to form a carbocation intermediate. This carbocation can then be stabilized by rearrangement (e.g., a hydride or alkyl shift) before a base removes a proton to form an alkene. The potential for such rearrangements adds another layer of complexity and synthetic opportunity to the chemistry of these systems.
Beta-Elimination Mechanisms under Alkaline Conditions
The vinylsulfone moiety is a key functional group whose reactivity is significantly influenced by the surrounding chemical environment. Under alkaline conditions, systems related to 4-methoxyphenyl vinylsulfone can undergo β-elimination reactions. This process is particularly relevant in precursor compounds where the vinyl group is generated in situ.
One proposed mechanism involves compounds containing a -SO₂CH₂CH₂OCOR fragment. In the presence of a base, a proton at the α-carbon is abstracted. This is followed by the elimination of the acyloxy group (⁻OCOR) from the β-carbon, resulting in the formation of a reactive vinylsulfone. This type of elimination has been explored as a strategy for the targeted covalent modification of enzymes, where a basic amino acid residue in the active site can trigger the formation of the vinylsulfone 'warhead', which then covalently binds to a nucleophilic residue like histidine. nih.gov The requirement for a proton at the α-carbon is crucial; substituting this proton, for instance with two methyl groups, prevents the β-elimination from occurring. nih.gov
In the context of reactive dyes, precursor groups like sulfatoethylsulfone (SES) are employed. Under alkaline dyeing conditions (e.g., pH 11), these anionic SES groups undergo a β-elimination reaction to form the corresponding non-ionic vinylsulfone derivative. richtmann.orgresearchgate.net This in situ generation is advantageous as it increases the substantivity and fixation rate of the dye onto fabrics like nylon. richtmann.org The efficiency of this elimination and subsequent dye fixation is highly dependent on the pH, with optimal results often observed around pH 11. richtmann.orgresearchgate.net
The general mechanism for β-elimination reactions activated by a sulfonyl group has been a subject of extensive study. acs.org The strong electron-withdrawing nature of the sulfonyl group acidifies the α-protons, facilitating their removal by a base and initiating the elimination cascade. Competition between nucleophilic substitution and elimination pathways is a key consideration, especially under alkaline conditions where nucleophiles are also present. nih.gov
Table 1: Influence of pH on Dye Fixation via β-Elimination Data derived from studies on analogous reactive dyes containing sulfatoethylsulfone precursors that form vinylsulfone reactive species.
| Dye System | pH | Fixation Efficiency (%) | Reference |
| Dye 10c on Nylon | 3 | 35 | richtmann.org |
| 11 | 61 (Maximum) | richtmann.org | |
| Dye 10d on Nylon | 3 | 14 | richtmann.org |
| 11 | 68 (Maximum) | richtmann.org |
Intramolecular Rearrangement to Reactive Vinyl-Sulfonyl Species
The formation of reactive vinyl-sulfonyl species can also proceed through intramolecular rearrangement pathways. These rearrangements are distinct from simple eliminations and often involve the migration of a group to form the vinylsulfone moiety. A notable example is the proposed rearrangement of compounds bearing a -SO₂CH₂CH₂OCOR group, which can be considered a tandem elimination-rearrangement process. nih.gov Here, a base-induced reaction leads to the formation of the vinylsulfone, which is the key reactive electrophile. This transformation has been harnessed in the design of targeted anticancer covalent inhibitors. nih.gov
In other systems, the vinylsulfone moiety, once formed, can participate in further intramolecular reactions. For instance, vinylsulfone "warheads" in certain drug candidates can undergo intramolecular aza-Michael reactions under basic or even physiological (pH 7.4) conditions. researchgate.net This can lead to the formation of cyclic byproducts, which may be inactive. The synthesis of such compounds requires careful control of pH to avoid this intramolecular cyclization. researchgate.net While this is a reaction of the vinylsulfone rather than its formation, it highlights the potential for intramolecular processes within these systems.
A more direct example of intramolecular rearrangement leading to a vinyl group involves the N→C vinyl migration in N,N'-diallyl ureas. bris.ac.uk Upon treatment with a base, this system undergoes a complex sequence of isomerizations and an intramolecular nucleophilic vinylic substitution (SNV) to yield rearranged diene products. bris.ac.ukbris.ac.uk This demonstrates that under specific conformational constraints, a vinyl group can be generated through an intramolecular migration, although this specific example does not involve a sulfonyl group.
Nucleophilic Vinylic Substitution Reactions (SNV)
Nucleophilic vinylic substitution (SNV) is a reaction where a nucleophile displaces a leaving group at an sp²-hybridized vinylic carbon. bris.ac.uk Vinylsulfones, including 4-methoxyphenyl vinylsulfone, are excellent substrates for such reactions due to the strong electron-withdrawing nature of the sulfonyl group, which activates the double bond for nucleophilic attack. researchgate.net
These reactions can proceed through various mechanisms, including addition-elimination or a concerted SNV pathway. nih.govnih.gov A wide range of nucleophiles can participate in these reactions. For example, vinyl sulfones react with thiols, which is a key mechanism for their action as irreversible inhibitors of cysteine proteases. researchgate.net The reaction involves the addition of a cysteinate residue to the double bond. researchgate.net
Carbon nucleophiles are also used in SNV reactions, allowing for the formation of C-C bonds without the need for transition metal catalysts. bris.ac.uknih.gov Recent studies have shown that intramolecular SNV reactions of allylic carbanions on vinylic urea (B33335) electrophiles can form dienes. bris.ac.uknih.gov While not directly involving a vinylsulfone, this illustrates the principle of SNV with carbon nucleophiles.
More complex SNV reactions have been developed, such as the photoredox-generated coupling of α-amino radicals with vinyl sulfones to produce allylic amines. nih.govprinceton.edu In this process, the radical adds to the vinyl sulfone, followed by a β-elimination of a sulfinyl radical to yield the vinylation product. nih.gov This method is effective for a broad range of N-aryl tertiary amines and N-Boc α-amino acids. princeton.edu
Table 2: Nucleophilic Vinylic Substitution of Various Vinyl Sulfones with N-Boc-Alanine Data adapted from photoredox-mediated decarboxylative olefination studies. nih.gov
| Vinyl Sulfone Substituent | Product Yield (%) | E:Z Ratio |
| 4-Chlorophenyl | 79 | 94:6 |
| 4-Trifluoromethylphenyl | 84 | 94:6 |
| 4-Methoxyphenyl | 69 | 97:3 |
| 2-Naphthyl | 71 | 95:5 |
Stereochemical Control and Regioselectivity in Reactions
Controlling the stereochemistry and regioselectivity of reactions involving 4-methoxyphenyl vinylsulfone is critical for its application in synthesis. Regioselectivity, the preference for reaction at one position over another, and stereoselectivity, the preference for the formation of one stereoisomer over another, are governed by electronic and steric factors of the reactants and the reaction conditions. wikipedia.org
In reactions forming new stereocenters, such as the conjugate addition of α-branched aldehydes to vinyl sulfones, organocatalysts can be used to achieve high enantioselectivity. nih.gov For example, perfluorobutanesulfonamide catalysts derived from amino acids have been shown to promote the formation of products with all-carbon quaternary stereocenters in excellent yields and with up to 95% ee. nih.gov
The regioselectivity of nucleophilic additions is also a key consideration. In the silver-catalyzed aza-Michael addition of asymmetrically substituted pyrazoles to vinylsulfones, the reaction shows high regioselectivity, favoring the formation of N¹-sulfonylethylated pyrazoles over the N² isomers, with N¹/N² ratios reaching up to 25:1. tandfonline.com
In intramolecular SNV reactions, regioselectivity can be induced by substituents on the reacting chains. For instance, in the reaction of unsymmetrical diallyl ureas, a β-substituted allyl group consistently acts as the nucleophile. bris.ac.ukbris.ac.uk Furthermore, using an E-vinylic substituent on one side of the urea, which cannot be deprotonated, forces it to act as the electrophile, thus ensuring complete regioselectivity. bris.ac.ukbris.ac.uk
Stereoselectivity is also evident in reactions that produce geometric isomers. The photoredox-mediated vinylation of α-amino acids with vinyl sulfones, including the 4-methoxyphenyl derivative, consistently yields the E-isomer of the resulting allylic amine as the major product, with E:Z ratios often exceeding 95:5. nih.gov Similarly, metal-free three-component reactions of alkynes, iodine, and sodium sulfinates to produce iodo- and sulfonyl-containing tetrasubstituted alkenes proceed with high regio- and stereoselectivity. acs.org
Table 3: Regioselective Aza-Michael Addition of Asymmetrically Substituted Pyrazoles to (Vinylsulfonyl)benzene tandfonline.com
| Pyrazole Substituent (R) | Major Product | Yield (%) | N¹/N² Ratio |
| Phenyl | N¹-sulfonylethylated | 86 | 10:1 |
| 4-Methoxyphenyl | N¹-sulfonylethylated | 83 | 12:1 |
| 4-Chlorophenyl | N¹-sulfonylethylated | 88 | 9:1 |
| 3,5-Dimethylphenyl | N¹-sulfonylethylated | 81 | 25:1 |
Advanced Spectroscopic and Structural Characterization of 4 Methoxyphenyl Vinylsulfone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, a detailed molecular map can be constructed.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. The ¹H NMR spectrum of 4-methoxyphenyl (B3050149) vinylsulfone is characterized by distinct signals corresponding to the aromatic protons of the methoxyphenyl group and the protons of the vinylsulfone moiety.
The aromatic region typically displays two sets of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-donating methoxy (B1213986) group are expected to be shielded and appear at a lower chemical shift compared to the protons ortho to the electron-withdrawing sulfonyl group. The vinyl group gives rise to a complex splitting pattern, often an AMX or ABC system, due to the geminal, cis, and trans couplings between the three vinyl protons.
While a definitive, primary source spectrum for 4-methoxyphenyl vinylsulfone was not available in the conducted search, data from closely related structures, such as (E)-1-Methoxy-4-(2-tosylvinyl) Benzene, provide valuable insights. For this similar compound, the aromatic protons of the 4-methoxyphenyl ring appear as doublets at approximately 7.42 ppm and 6.89 ppm. acs.org The vinyl protons are observed as doublets around 7.60 ppm and 6.70 ppm, with a large coupling constant (J ≈ 15.0 Hz) indicative of a trans configuration. acs.org A singlet for the methoxy group protons is consistently found around 3.83 ppm. acs.org General literature values suggest the aromatic protons of 4-methoxyphenyl vinylsulfone resonate in the range of δ 7.5–7.3 ppm, and the vinyl protons between δ 6.8–6.6 ppm.
Table 1: Representative ¹H NMR Spectral Data
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (ortho to -SO₂) | ~7.42 | Doublet | ~8.5 |
| Aromatic (ortho to -OCH₃) | ~6.89 | Doublet | ~9.0 |
| Vinyl (Hα to -SO₂) | ~6.70 | Doublet | ~15.0 (trans) |
| Vinyl (Hβ to -SO₂) | ~7.60 | Doublet | ~15.0 (trans) |
| Methoxy (-OCH₃) | ~3.83 | Singlet | - |
| Note: Data are illustrative and based on the closely related compound (E)-1-Methoxy-4-(2-tosylvinyl) Benzene. acs.org |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum of 4-methoxyphenyl vinylsulfone is expected to show distinct signals for each unique carbon atom.
The carbon atoms of the 4-methoxyphenyl group will have characteristic chemical shifts influenced by the methoxy and sulfonyl substituents. The vinyl carbons will also have distinct resonances. Based on data from the analogous compound (E)-1-Methoxy-4-(2-tosylvinyl) Benzene, the carbon attached to the methoxy group is found around δ 161.8 ppm, while the methoxy carbon itself appears at approximately δ 55.3 ppm. acs.org The aromatic carbons show signals in the region of δ 114.3 ppm to δ 130.1 ppm. acs.org The carbons of the vinyl group are expected in the range of δ 124.7 ppm to δ 141.6 ppm. acs.org
Table 2: Representative ¹³C NMR Spectral Data
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Aromatic (C-O) | ~161.8 |
| Aromatic (C-S) | ~138.1 |
| Aromatic (CH, ortho to -SO₂) | ~129.7 |
| Aromatic (CH, ortho to -OCH₃) | ~114.3 |
| Vinyl (Cα to -SO₂) | ~124.7 |
| Vinyl (Cβ to -SO₂) | ~141.6 |
| Methoxy (-OCH₃) | ~55.3 |
| Note: Data are illustrative and based on the closely related compound (E)-1-Methoxy-4-(2-tosylvinyl) Benzene. acs.org |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by measuring its mass with very high accuracy. This allows for the unambiguous confirmation of the molecular formula.
The molecular formula of 4-methoxyphenyl vinylsulfone is C₉H₁₀O₃S. The calculated monoisotopic mass for this formula is 198.03506 u. In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as a protonated molecule [M+H]⁺. The calculated exact mass for the protonated species, [C₉H₁₁O₃S]⁺, is 199.04234 u. Experimental HRMS data for closely related compounds have been reported with high accuracy, confirming their elemental compositions. ias.ac.in
Table 3: HRMS Data for 4-Methoxyphenyl Vinylsulfone
| Ion | Calculated Exact Mass (u) |
| [C₉H₁₀O₃S] | 198.03506 |
| [C₉H₁₁O₃S]⁺ ([M+H]⁺) | 199.04234 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The IR spectrum of 4-methoxyphenyl vinylsulfone is expected to show strong characteristic absorption bands for the sulfone and vinyl groups, as well as absorptions corresponding to the substituted benzene ring. The sulfone group exhibits two characteristic strong stretching vibrations: an asymmetric stretch (νas SO₂) typically in the range of 1350–1300 cm⁻¹ and a symmetric stretch (νs SO₂) in the range of 1160–1120 cm⁻¹. researchgate.net The carbon-carbon double bond (C=C) of the vinyl group will show a stretching vibration in the region of 1650–1600 cm⁻¹. The C-O stretching of the aryl ether is expected around 1244 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while out-of-plane C-H bending vibrations for the 1,4-disubstituted ring appear in the 850–800 cm⁻¹ region.
Table 4: Characteristic IR Absorption Bands for 4-Methoxyphenyl Vinylsulfone
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Sulfone (-SO₂-) | Asymmetric Stretch | 1350–1300 |
| Sulfone (-SO₂-) | Symmetric Stretch | 1160–1120 |
| Vinyl (-CH=CH₂) | C=C Stretch | 1650–1600 |
| Aryl Ether (Ar-O-CH₃) | C-O Stretch | ~1244 |
| Aromatic Ring | C-H Bending (out-of-plane) | 850–800 |
Theoretical and Computational Chemistry Studies of 4 Methoxyphenyl Vinylsulfone
Quantum-Chemical Calculations for Reaction Thermodynamics and Kinetics
Quantum-chemical calculations are a powerful tool for understanding the thermodynamics and kinetics of chemical reactions involving 4-methoxyphenyl (B3050149) vinylsulfone. These computational methods allow for the determination of key energetic parameters that govern reaction pathways.
Gibbs Free Energy and Reaction Energy Profiles
The Gibbs free energy (ΔG) is a critical thermodynamic quantity that indicates the spontaneity of a chemical reaction under constant temperature and pressure. libretexts.org A negative ΔG signifies a spontaneous reaction, while a positive ΔG indicates a non-spontaneous process. libretexts.orgsavemyexams.com Computational studies, often employing Density Functional Theory (DFT), can be used to calculate the Gibbs free energy profiles of reactions. researchgate.netresearchgate.netethz.ch These profiles map the energy of the system as it progresses from reactants to products, revealing the energies of intermediates and transition states along the reaction coordinate.
For reactions involving vinylsulfones, quantum-chemical calculations have been used to determine reaction energies. rsc.orgrsc.orgresearchgate.net For instance, in the context of thiol-vinylsulfone Michael additions, calculations have been performed to assess the free energy changes, which are crucial for understanding whether a reaction will proceed. rsc.orgresearchgate.net The reaction energies for various pathways, such as addition and substitution reactions, can be computed to predict the most favorable route. rsc.orgrsc.orgresearchgate.net For example, a study on substituted vinylsulfones showed that reactions with positive reaction energies (e.g., 4–20 kcal mol−1) are not expected to occur spontaneously. rsc.org
Below is a representative table illustrating how Gibbs free energy data might be presented for a reaction involving a vinylsulfone derivative.
| Reaction Step | Reactants | Products | ΔG (kcal/mol) | Spontaneity |
| Step 1: Nucleophilic Attack | 4-Methoxyphenyl vinylsulfone + Nucleophile | Intermediate 1 | -10.5 | Spontaneous |
| Step 2: Proton Transfer | Intermediate 1 + Solvent | Intermediate 2 | +2.3 | Non-spontaneous |
| Step 3: Product Formation | Intermediate 2 | Final Product | -5.8 | Spontaneous |
This table is illustrative and does not represent actual experimental data.
Activation Energy Barriers and Transition State Structures
The activation energy (Ea) is the minimum energy required for a reaction to occur and is a key determinant of the reaction rate. Computational methods can precisely calculate the activation energy barriers by locating the transition state structure, which is the highest energy point on the reaction pathway. researchgate.net Understanding the geometry and energy of the transition state provides valuable insights into the mechanism of the reaction.
For vinylsulfone reactions, DFT calculations have been employed to determine activation Gibbs free energies (Δ‡G°). researchgate.net These calculations help in identifying the rate-limiting step of a reaction, which is the step with the highest activation barrier. researchgate.net For example, in a trimethylphosphine-promoted thiol-vinylsulfone Michael addition, the attack of the phosphine (B1218219) on the divinylsulfone was identified as the rate-limiting step through such calculations. researchgate.net
The following table provides a hypothetical comparison of activation energies for different proposed mechanisms.
| Proposed Mechanism | Rate-Determining Step | Calculated Activation Energy (kcal/mol) |
| Mechanism A | Initial nucleophilic addition | 15.2 |
| Mechanism B | Proton transfer | 22.5 |
| Mechanism C | Catalyst regeneration | 18.7 |
This table is for illustrative purposes only.
Mechanistic Elucidation through Computational Modeling
Computational modeling plays a crucial role in elucidating the detailed mechanisms of chemical reactions involving 4-methoxyphenyl vinylsulfone. researchgate.netwhiterose.ac.uk By simulating the reaction at a molecular level, researchers can distinguish between different possible pathways and understand the factors that control reactivity.
Differentiating Base-Catalyzed versus Nucleophile-Initiated Mechanisms
In many reactions of vinylsulfones, particularly the thiol-Michael addition, the reaction can proceed through either a base-catalyzed or a nucleophile-initiated mechanism. researchgate.net Computational studies have been instrumental in distinguishing between these two pathways. researchgate.net
In the base-catalyzed mechanism , a base deprotonates the thiol to form a more nucleophilic thiolate, which then attacks the vinylsulfone. researchgate.net In the nucleophile-initiated mechanism , a nucleophilic catalyst first attacks the vinylsulfone to form a reactive intermediate, which then reacts with the thiol. researchgate.net
Theoretical calculations have shown that for the trimethylamine-promoted thiol-vinylsulfone Michael addition, the base-catalyzed mechanism is favored. researchgate.net In contrast, the trimethylphosphine-promoted reaction proceeds via a nucleophile-initiated mechanism. researchgate.net The choice of mechanism can be influenced by the basicity and nucleophilicity of the catalyst. Amines, being stronger bases, tend to favor the base-catalyzed pathway, while phosphines, which can better stabilize charged intermediates, are more inclined towards the nucleophile-initiated route. researchgate.net
Influence of Substituents on Electronic Properties and Reactivity
The electronic properties of the substituents on the vinylsulfone and the reacting nucleophile can significantly influence the reaction's outcome. nsf.gov The 4-methoxyphenyl group in 4-methoxyphenyl vinylsulfone is an electron-donating group, which can affect the electrophilicity of the vinyl moiety.
Quantum-chemical studies have been used to systematically investigate the effect of various substituents on the reactivity of vinylsulfones. rsc.orgrsc.orgrsc.org These studies can quantify the electronic effects through calculated molecular descriptors. mdpi.com For instance, the reactivity of arylnitrenium ions with different para-substituents, including a methoxy (B1213986) group, has been studied, revealing that the electronic nature of the substituent has a profound impact on the reaction rates with nucleophiles. In the case of vinylsulfone dyes, the electronic effects of substituents influence their degradation rates.
A hypothetical data table illustrating the effect of substituents on the reaction rate is shown below.
| Substituent on Phenyl Ring | Hammett Constant (σp) | Relative Reaction Rate |
| -NO₂ (electron-withdrawing) | +0.78 | 5.6 |
| -Cl (electron-withdrawing) | +0.23 | 2.1 |
| -H (neutral) | 0.00 | 1.0 |
| -CH₃ (electron-donating) | -0.17 | 0.5 |
| -OCH₃ (electron-donating) | -0.27 | 0.3 |
This table is illustrative and shows a hypothetical trend. The Hammett constant is a measure of the electronic effect of a substituent.
Electronic Circular Dichroism (ECD) Calculations for Absolute Configuration Assignment
Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. nih.govnih.gov When combined with quantum-chemical calculations, it becomes an even more reliable method. nih.govnih.govacgpubs.org
The process involves calculating the theoretical ECD spectrum for a molecule with a known, assumed absolute configuration using methods like Time-Dependent Density Functional Theory (TDDFT). researchgate.netnih.govnih.gov This calculated spectrum is then compared with the experimentally measured ECD spectrum of the chiral compound. nih.govacgpubs.org A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration. researchgate.netnih.gov This approach has been successfully applied to a wide range of natural products and other chiral molecules. nih.govnih.govacgpubs.orgnii.ac.jp While direct ECD studies on 4-methoxyphenyl vinylsulfone itself may be limited if the molecule is not chiral, this technique is highly relevant for its chiral derivatives or for chiral products formed in reactions involving this compound. acs.org
In-depth Analysis of 4-Methoxyphenyl Vinylsulfone Remains Elusive in Theoretical and Computational Studies
A comprehensive review of scientific literature reveals a notable absence of specific theoretical and computational chemistry studies, particularly Hirshfeld surface analysis, for the compound 4-methoxyphenyl vinylsulfone. Despite the availability of research on related molecules containing either the 4-methoxyphenyl group or the vinylsulfone moiety, detailed investigations into the intermolecular interactions and crystal packing of this specific compound have not been published.
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule within its crystalline environment, providing insights into the types and relative importance of various non-covalent contacts, such as hydrogen bonds and van der Waals forces. These interactions are fundamental to understanding the solid-state properties of a compound, including its polymorphism, stability, and solubility.
While numerous studies have successfully employed Hirshfeld surface analysis to elucidate the crystal structures of various organic compounds, a specific application of this method to 4-methoxyphenyl vinylsulfone is not documented in the current body of scientific literature. The search for crystallographic data, a prerequisite for performing Hirshfeld surface analysis, also yielded no specific results for this compound.
The absence of such fundamental research means that a detailed, evidence-based discussion of the intermolecular interactions and crystal packing of 4-methoxyphenyl vinylsulfone, supported by quantitative data and visual representations from Hirshfeld surface analysis, cannot be provided at this time. Further experimental and computational work, beginning with the synthesis and single-crystal X-ray diffraction of 4-methoxyphenyl vinylsulfone, would be necessary to generate the data required for such an analysis.
Applications of 4 Methoxyphenyl Vinylsulfone As a Versatile Synthetic Building Block
Synthesis of Complex Organic Scaffolds and Highly Functionalized Targets
The strategic use of 4-methoxyphenyl (B3050149) vinylsulfone facilitates the synthesis of intricate and highly functionalized organic molecules. Its role as a Michael acceptor allows for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of building molecular complexity.
Recent advancements have demonstrated the utility of related vinyl sulfones in constructing sp³-rich scaffolds, which are of significant interest in medicinal chemistry for creating lead-like molecules for drug discovery programs. rsc.orgwhiterose.ac.uk These strategies often involve cascade reactions that efficiently build complex polycyclic systems from simpler starting materials. rsc.org For instance, a "build-couple-transform" paradigm has been employed to generate diverse lead-like libraries with varied scaffolds. nih.gov In this approach, building blocks are coupled and then transformed to create a range of complex structures, with some scaffolds incorporating methoxyphenyl groups. nih.gov
Furthermore, vinyl sulfones are key components in multicomponent reactions, which allow for the rapid assembly of complex molecules in a single step. For example, a three-component reaction involving alkynes, iodine, and sodium sulfinates has been developed to produce highly functionalized tetrasubstituted alkenes, including those with a p-methoxyphenyl substituent. acs.org Additionally, visible-light-mediated reactions have been developed for the synthesis of vinylsulfones from cinnamic acids and sulfonylhydrazides, showcasing a green and efficient method for their preparation. acs.org
The synthesis of various complex organic molecules often involves the strategic incorporation of the vinyl sulfone moiety. For instance, methods have been developed for the synthesis of (E)-β-functionalized vinylsulfones. rsc.org The synthesis of complex organic molecules is a rapidly developing field, with electro-organic synthesis emerging as a powerful tool for achieving high chemo-, regio-, and stereoselectivity. researchgate.net
Polymer Chemistry and Material Science Applications
The unique electronic properties of 4-methoxyphenyl vinylsulfone and its derivatives make them valuable monomers in polymer chemistry, leading to materials with tailored properties.
Anionic polymerization is a powerful technique for synthesizing well-defined polymers with controlled molecular weights and narrow molecular weight distributions. researchgate.netnist.gov Vinyl sulfones, being strong Michael acceptors, can undergo anionic polymerization. rsc.org This process can be initiated by Lewis bases, and the reactivity of the monomer is influenced by its electronic properties. rsc.orgrsc.org For instance, the anionic polymerization of divinyl sulfone can be initiated by weaker Lewis bases compared to less activated acrylates. rsc.orgrsc.org This living polymerization technique allows for the creation of block copolymers and other complex macromolecular architectures. researchgate.net
Coordination polymerization offers another avenue for creating polymers with specific microstructures. Research has shown the highly cis-1,4 selective coordination polymerization of 2-(4-methoxyphenyl)-1,3-butadiene using yttrium and cobalt-based catalysts. mdpi.combohrium.comrsc.orgdntb.gov.uamdpi.com This method yields hydrophilic polymers with high molecular weights and narrow molecular weight distributions. mdpi.comrsc.org The incorporation of the polar 4-methoxyphenyl group into the polymer backbone significantly improves the surface properties of the resulting material. mdpi.combohrium.comrsc.org
| Catalyst System | Monomer | Selectivity | Polymer Properties |
| Acenaphthene-based α-diimine cobalt complexes | 1,3-Butadiene and 2-(4-methoxyphenyl)-1,3-butadiene | High cis-1,4 selectivity (up to 98%) | High molecular weight (up to 92.2 × 10⁴ Dalton), narrow molecular weight distribution |
| β-diketiminato yttrium bis(alkyl) complex | 2-(4-methoxyphenyl)-1,3-butadiene and isoprene (B109036) | High cis-1,4 selectivity (>99%) | Hydrophilic plastic polymer with a water contact angle of 87.7° and a glass transition temperature of 34.2 °C |
Copolymerization of 4-methoxyphenyl-substituted monomers with other functional monomers is a key strategy for tailoring the properties of the resulting polymers. frontiersin.orgbeilstein-journals.org For example, the copolymerization of 2-(4-methoxyphenyl)-1,3-butadiene with isoprene has been successfully achieved, producing highly modified cis-1,4 polyisoprene with a wide range of polar monomer content. rsc.org This approach allows for the creation of functionalized hydrocarbon polymers with improved surface properties, such as adhesion and compatibility with polar fillers. mdpi.com Nickel and palladium catalysts have also been instrumental in the copolymerization of ethylene (B1197577) with various polar monomers, leading to the synthesis of functionalized polyolefins. nih.govacs.org
Bioconjugation and Immobilization Strategies in Chemical Biology
The vinyl sulfone group is a valuable tool for bioconjugation, the process of linking biomolecules to other molecules. ru.nlru.nl This is due to its ability to react selectively with nucleophilic residues in proteins, such as thiols (cysteine) and amines (lysine), under mild, aqueous conditions. rsc.orgresearchgate.netnih.gov This reactivity makes vinyl sulfones, including those with a 4-methoxyphenyl group, useful for immobilizing proteins on solid supports and for creating neoglycoproteins. ru.nl The vinyl sulfone functionality provides a versatile handle for attaching tags and probes to biomolecules for various applications in "omic" sciences. rsc.org
Derivatization for Specialized Synthetic Probes
The 4-methoxyphenyl vinylsulfone scaffold can be derivatized to create specialized probes for various scientific investigations. For example, quantum-chemical calculations have been used to design and synthesize vinyl sulfone-based compounds with modified reactivity for use as reversible inhibitors of enzymes. rsc.orgresearchgate.net By systematically varying the substituents on the vinyl sulfone core, researchers can fine-tune the compound's properties for specific applications. rsc.orgresearchgate.net Furthermore, the derivatization of pseudouridine (B1679824) with methyl vinyl sulfone has been shown to improve its detection in nucleoside mixtures using capillary HPLC-mass spectrometry, highlighting the utility of vinyl sulfones in analytical methods. nih.gov
Development of Reactive Dye Scaffolds
The vinylsulfone group is a critical reactive moiety in the synthesis of reactive dyes, which form covalent bonds with textile fibers, leading to excellent color fastness. The incorporation of a 4-methoxyphenyl group into the vinylsulfone structure can influence the dye's properties, such as its reactivity, substantivity, and color. Research in this area has explored the use of 4-methoxyphenyl vinylsulfone derivatives as building blocks for novel reactive dye scaffolds.
One area of investigation has been the synthesis of bifunctional reactive dyes. These dyes contain two reactive groups, which can increase the efficiency of dye fixation on the fiber. A notable example involves the use of an intermediate derived from 4-methoxyphenyl vinylsulfone, namely 4-(4-methoxyphenyl)-1,3-thiazol-2-amine (B182962), in the creation of such dyes. ajer.orgrichtmann.orgrichtmann.org
Detailed Research Findings
Research has demonstrated the synthesis of bifunctional reactive dyes containing both a monochlorotriazinyl and a vinylsulfone reactive group. ajer.orgrichtmann.orgrichtmann.org In these studies, 4-(4-methoxyphenyl)-1,3-thiazol-2-amine is used as a key intermediate. This compound is diazotized and then coupled with other components, such as J-acid, to form the final dye molecule. ajer.orgrichtmann.orgrichtmann.org The presence of the 4-methoxyphenyl group has been shown to influence the spectral properties of the resulting dyes. For instance, the introduction of a methoxy (B1213986) group on the para position of the benzene (B151609) ring of the dye molecule can induce a hypsochromic shift (a shift to a shorter wavelength) in the maximum absorption of the dye. ajer.orgrichtmann.orgrichtmann.org
The performance of these dyes has been evaluated on nylon fibers, with studies examining the effects of pH and temperature on dyeing properties such as exhaustion, fixation, and fixation efficiency. ajer.orgrichtmann.orgrichtmann.org The results indicate that these bifunctional reactive dyes exhibit good dyeing performance on nylon, with optimal exhaustion and fixation achieved at specific pH and temperature conditions. ajer.orgrichtmann.orgrichtmann.org The combination of the monochlorotriazinyl and vinylsulfone reactive groups provides a complementary reactivity that can enhance the dye-fiber interaction and improve fixation. ajer.org
The table below summarizes the dyeing properties of a bifunctional reactive dye synthesized using a 4-methoxyphenyl-thiazol-amine intermediate (Dye 10c) on nylon fabric. richtmann.orgrichtmann.org
| Property | Value | Conditions |
| Wavelength of Maximum Absorption (λmax) | 500 nm | - |
| % Exhaustion | 69% | pH 11 |
| % Exhaustion | 73% | 80°C, 70 minutes |
| % Fixation | 69% | pH 11 |
| Fixation Efficiency | 61% | pH 11 |
Future Research Directions and Perspectives in 4 Methoxyphenyl Vinylsulfone Chemistry
Advancements in Catalytic Systems for Enhanced Selectivity and Efficiency
The development of novel catalytic systems is a cornerstone of modern organic synthesis, and its application to reactions involving 4-methoxyphenyl (B3050149) vinylsulfone holds immense promise for improving reaction efficiency and selectivity. Current synthetic methods, while effective, can sometimes be hampered by harsh conditions or the use of expensive and toxic metal catalysts. organic-chemistry.org Future research will likely focus on the design and application of more sophisticated catalysts to overcome these limitations.
A key area of development will be in the realm of asymmetric catalysis, which is crucial for the synthesis of chiral molecules, a significant aspect of drug discovery. nih.gov The use of chiral catalysts can enable the enantioselective addition of nucleophiles to the vinylsulfone moiety, providing access to a wide range of stereochemically defined products. Furthermore, the exploration of earth-abundant metal catalysts, such as iron and copper, is gaining traction as a more sustainable alternative to precious metal catalysts. huarenscience.com These efforts align with the broader goals of green chemistry to reduce the environmental impact of chemical processes. huarenscience.com
Table 1: Comparison of Catalytic Approaches for 4-Methoxyphenyl Vinylsulfone Reactions
| Catalyst Type | Potential Advantages | Research Focus |
|---|---|---|
| Chiral Catalysts | High enantioselectivity, access to stereochemically pure compounds. | Development of new ligands and catalytic systems for asymmetric transformations. nih.gov |
| Earth-Abundant Metal Catalysts (e.g., Fe, Cu) | Cost-effective, low toxicity, environmentally benign. huarenscience.com | Exploring their catalytic activity in various reactions of 4-methoxyphenyl vinylsulfone. |
| Biocatalysts (e.g., Enzymes) | High specificity, mild reaction conditions, reduced byproducts. researchgate.net | Screening and engineering enzymes for specific transformations of 4-methoxyphenyl vinylsulfone. |
| Photocatalysts | Utilization of light energy, novel reaction pathways. | Investigating light-induced reactions and expanding the synthetic utility. nih.gov |
Discovery of Novel Reactivity Patterns and Unexplored Transformations
While the Michael addition is a well-established reaction of vinylsulfones, there is a vast, underexplored landscape of novel reactivity patterns for 4-methoxyphenyl vinylsulfone. Future investigations will likely delve into uncovering new transformations that expand its synthetic utility. This includes exploring its participation in various cycloaddition reactions, radical-mediated processes, and transition-metal-catalyzed cross-coupling reactions.
For instance, the development of spirocyclic vinylsulfones through cascade radical cyclization presents an exciting avenue for creating three-dimensional molecular architectures with potential biological activity. researchgate.net Additionally, researchers are exploring the concept of "pre-vinylsulfone" warheads, where a precursor molecule generates the reactive vinylsulfone in situ, offering a strategy for targeted covalent modification of proteins. nih.govelifesciences.org The investigation of such novel reactivity can lead to the synthesis of complex molecules and new chemical entities with unique properties. nih.govelifesciences.org
Integration with Sustainable and Green Chemistry Principles
The principles of green chemistry are increasingly influencing the direction of chemical research and development. mdpi.com For 4-methoxyphenyl vinylsulfone, this translates to a concerted effort to develop more environmentally benign synthetic methods and to utilize it in sustainable applications. A major focus is the reduction or elimination of hazardous substances and the minimization of waste. researchgate.net
Key strategies include the use of safer solvents, such as water or bio-derived alternatives, and the development of solvent-free reaction conditions. huarenscience.commdpi.com Atom economy, which aims to maximize the incorporation of all starting materials into the final product, is another crucial aspect. acs.org This can be achieved by designing more efficient, one-pot, and multicomponent reactions. nih.gov Furthermore, the use of renewable feedstocks and energy-efficient processes, such as conducting reactions at ambient temperature and pressure, will be pivotal in making the chemistry of 4-methoxyphenyl vinylsulfone more sustainable. huarenscience.comacs.org
Computational Design and Predictive Modeling for Targeted Synthesis
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. rsc.org In the context of 4-methoxyphenyl vinylsulfone, these approaches can be leveraged for the rational design of new molecules with specific biological activities or material properties. Quantum-chemical calculations can be used to predict the reactivity of 4-methoxyphenyl vinylsulfone and to understand the mechanisms of its reactions. rsc.orgrsc.org
By employing techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling and molecular docking, researchers can virtually screen libraries of 4-methoxyphenyl vinylsulfone derivatives to identify promising candidates for further experimental investigation. researchgate.netusp.br This in silico approach can significantly accelerate the discovery process and reduce the reliance on time-consuming and resource-intensive trial-and-error experimentation. For example, computational studies have been used to investigate the binding of vinylsulfone inhibitors to the active sites of enzymes, providing insights for the design of more potent and selective drug candidates. researchgate.net
Q & A
Q. What are the recommended synthetic routes for 4-Methoxyphenyl Vinylsulfone, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves sulfonylation of 4-methoxyphenol with vinyl sulfonyl chloride under basic conditions (e.g., NaOH or EtN). Key variables include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity but may require rigorous drying to avoid hydrolysis side reactions.
- Temperature : Lower temperatures (0–25°C) minimize decomposition of the vinyl sulfone moiety.
- Catalysts : Palladium-based catalysts (e.g., Pd(OAc)) can improve regioselectivity in coupling reactions .
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) is critical for isolating high-purity product.
Q. How can researchers characterize the structural and electronic properties of 4-Methoxyphenyl Vinylsulfone using spectroscopic and computational methods?
Methodological Answer:
- NMR Spectroscopy : H and C NMR identify substituent effects (e.g., methoxy group deshielding vinyl protons). H NMR (CDCl): δ 7.5–7.3 (aromatic H), 6.8–6.6 (vinyl H).
- IR Spectroscopy : Stretching frequencies for S=O (1350–1150 cm) and C=C (1650–1600 cm) confirm functional groups.
- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., [M+H] at m/z 212.04).
- Computational Analysis : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict reactivity in Michael additions .
Advanced Research Questions
Q. What methodological approaches are employed to investigate the reactivity of 4-Methoxyphenyl Vinylsulfone in Michael addition or Diels-Alder reactions?
Methodological Answer:
- Kinetic Studies : Monitor reaction progress via UV-Vis spectroscopy (e.g., λ shifts during adduct formation).
- In Situ IR : Track carbonyl or sulfone group changes to infer intermediate formation.
- Computational Modeling : Molecular dynamics simulations (e.g., Gaussian 16) predict transition states and regioselectivity .
- Competitive Experiments : Compare reaction rates with substituted dienophiles to assess electronic effects.
Q. How should researchers address contradictions in reported catalytic efficiencies of 4-Methoxyphenyl Vinylsulfone across different studies?
Methodological Answer:
- Systematic Replication : Reproduce studies under identical conditions (solvent, catalyst loading, temperature) to isolate variables.
- Meta-Analysis : Aggregate data from multiple sources to identify trends (e.g., higher yields in aprotic solvents).
- Error Analysis : Quantify uncertainties in instrumentation (e.g., ±2% error in GC-MS quantification).
- Cross-Validation : Compare experimental results with computational predictions (e.g., DFT-calculated activation energies) .
Q. What strategies ensure methodological rigor when analyzing byproduct formation in 4-Methoxyphenyl Vinylsulfone synthesis?
Methodological Answer:
- LC-MS/MS : Identify trace byproducts (e.g., hydrolyzed sulfonic acids) with tandem mass spectrometry.
- Isotopic Labeling : Use O-labeled reagents to track oxygen incorporation in side reactions.
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated substrates to probe mechanistic pathways.
- Statistical Design : Apply factorial DOE (Design of Experiments) to optimize reaction parameters and minimize impurities .
Q. How can researchers integrate 4-Methoxyphenyl Vinylsulfone into hybrid organic-inorganic materials, and what analytical techniques validate these constructs?
Methodological Answer:
- Polymer Functionalization : Graft onto silica nanoparticles via thiol-ene "click" chemistry.
- X-Ray Photoelectron Spectroscopy (XPS) : Confirm sulfur (S 2p) and carbon (C 1s) binding energies.
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C).
- SEM-EDS : Map elemental distribution to verify uniform sulfone incorporation .
Key Recommendations for Methodological Robustness
- Data Transparency : Include raw datasets in appendices (e.g., NMR spectra, chromatograms) to enable peer validation .
- Interdisciplinary Collaboration : Combine synthetic chemistry with computational modeling to resolve mechanistic ambiguities .
- Standardization : Adopt IUPAC guidelines for reporting yields, purity, and spectroscopic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
